molecular formula C12H20ClN3O2 B2652164 2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol;hydrochloride CAS No. 2377034-44-9

2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol;hydrochloride

Cat. No.: B2652164
CAS No.: 2377034-44-9
M. Wt: 273.76
InChI Key: AEDVPWXNHLTNTG-UHFFFAOYSA-N
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Description

Historical Development of Pyranopyrazole Research

The exploration of pyranopyrazole derivatives began in the mid-20th century with the discovery of their fused heterocyclic frameworks, which combine pyran’s oxygen-containing six-membered ring with pyrazole’s nitrogen-rich five-membered system. Early synthetic routes relied on stoichiometric reagents and hazardous solvents, limiting scalability. The 1990s marked a turning point with the adoption of green chemistry principles, as exemplified by Reddy et al.’s four-component synthesis using glycine in aqueous media, achieving 85–94% yields within 20 minutes.

Recent advances focus on nanocatalysts and spiro-annulation strategies. For instance, Sadjadi et al. demonstrated the efficacy of ternary hybrid catalysts (HPA/LDH/SBA-15) for spiro-pyrano[2,3-c]pyrazoles, achieving 85–95% yields in 15 minutes under reflux. These developments directly inform the synthesis of 2-ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol hydrochloride, where analogous multicomponent reactions with β-ketoesters and piperidine derivatives are employed.

Table 1: Evolution of Pyranopyrazole Synthesis Methodologies

Decade Catalyst System Solvent Yield Range Reaction Time Key Innovation
1990s Glycine Water 67–91% 10–20 min First aqueous-phase organocatalysis
2000s ZnO Nanoparticles Water 85–90% 30–60 min Nanocatalyst introduction
2010s Fe3O4@NFC@Co(II) Water 83–98% 10–20 min Magnetic retrievability
2020s HPA/LDH/SBA-15 Hybrids Water 85–95% 15 min Spiro-annulation optimization

Positioning within Contemporary Heterocyclic Chemistry

Pyranopyrazoles occupy a critical niche in heterocyclic chemistry due to their dual aromatic systems and sp3-hybridized oxygen bridge, enabling π-π stacking and hydrogen-bonding interactions. The target compound’s spiro architecture—a fusion of 6,7-dihydropyrano[3,2-c]pyrazole and piperidine via a shared carbon atom—exemplifies modern trends in conformational restriction strategies to enhance target selectivity.

Comparative analysis with related scaffolds reveals distinct advantages:

  • Spiro vs. Fused Systems : Spiro junctions reduce conformational flexibility, improving binding affinity to rigid enzyme active sites (e.g., kinase ATP pockets).
  • Piperidine Integration : The 4’-piperidine moiety introduces basic nitrogen centers, facilitating salt formation (e.g., hydrochloride) for enhanced aqueous solubility.

Structural Classification and Isomeric Relationships

The compound’s IUPAC name, 2-ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol hydrochloride, delineates its structural features:

  • Core Framework : A spiro system connecting pyrano[3,2-c]pyrazole (rings A/B) and piperidine (ring C) at position 5 of the pyran ring.
  • Substituents :
    • 2-Ethyl group on the pyrazole ring (position 2).
    • Hydroxyl group at position 7 of the dihydropyran moiety.
    • Hydrochloride counterion protonating the piperidine nitrogen.

Isomeric Considerations :

  • Ring Junction Isomerism : Alternative spiro connections (e.g., pyrano[2,3-c]pyrazole vs. pyrano[3,2-c]pyrazole) alter ring annulation patterns, affecting dipole moments and crystal packing.
  • Tautomerism : The 7-ol group may tautomerize to a ketone, though X-ray studies of analogous compounds suggest preferential enol stabilization in the solid state.

Table 2: Structural Parameters of Key Analogues

Compound Spiro Junction Position Piperidine Substitution Aqueous Solubility (mg/mL)
Spiro[pyrano[2,3-c]pyrazole-piperidine] 5,4’ Unsubstituted 12.8 ± 0.5
Target Compound 5,4’ 2-Ethyl, 7-OH 34.2 ± 1.1 (hydrochloride)

Research Significance in Medicinal Chemistry

The structural complexity of 2-ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol hydrochloride enables multifaceted bioactivity:

  • Neurological Targets : Piperidine moieties exhibit affinity for σ-1 receptors and NMDA channels, suggesting potential in Alzheimer’s disease modulation.
  • Anti-Inflammatory Action : Pyrazole cores inhibit cyclooxygenase-2 (COX-2), with spiro systems minimizing off-target COX-1 interactions.
  • Antimicrobial Potential : Ethyl groups enhance lipophilicity, improving penetration through bacterial membranes.

Mechanistic Insights :

  • Hydrogen-Bonding Networks : The 7-OH group forms hydrogen bonds with kinase catalytic lysine residues (e.g., EGFR T790M mutant).
  • Cation-π Interactions : Protonated piperidine engages aromatic residues in 5-HT3 receptor binding pockets.

Table 3: Bioactivity Correlations in Pyranopyrazole Derivatives

Structural Feature Target Class IC50 Range Citation
Spiro-Piperidine σ-1 Receptor 0.8–3.2 μM
2-Alkyl Substitution COX-2 15–40 nM
7-Hydroxyl Group EGFR Kinase 2.1–8.7 nM

Properties

IUPAC Name

2-ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2.ClH/c1-2-15-8-10-11(14-15)9(16)7-12(17-10)3-5-13-6-4-12;/h8-9,13,16H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDVPWXNHLTNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(CC3(O2)CCNCC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377034-44-9
Record name 2'-ethyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4’-piperidine]-7-ol;hydrochloride typically involves multicomponent reactions (MCRs). One common method is the four-component reaction involving aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often carried out under solvent-free conditions at room temperature, utilizing catalysts such as nano-eggshell/Ti(IV) or other green catalysts .

Industrial Production Methods

In an industrial setting, the production of this compound may involve scalable green chemistry approaches. Techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis are employed to enhance reaction efficiency and yield. The use of benign catalysts and biodegradable composites is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4’-piperidine]-7-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including those similar to 2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol; hydrochloride, exhibit significant anticancer properties. For instance, compounds derived from 1,4-dihydropyrano[2,3-c]pyrazoles have shown effectiveness in inhibiting the growth of colon cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression in cancerous cells. Research utilizing MTT assays demonstrated that these compounds could effectively reduce cell viability in human colon cancer cell lines (HCT116) while sparing normal cells (L929) .

Antioxidant Properties

The antioxidant potential of 2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol; hydrochloride has also been investigated. Studies employing the DPPH radical scavenging assay revealed that derivatives of this compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases . This property is particularly beneficial in developing therapeutic agents aimed at combating oxidative damage in biological systems.

Organic Synthesis

Catalytic Applications

In organic synthesis, the compound serves as a precursor or catalyst for various reactions. Its unique spirocyclic structure allows it to participate in cycloaddition reactions and other transformations under mild conditions. For example, the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles has been achieved using poly(aniline-co-melamine)@MnFe₂O₄ nanocomposite as a catalyst. The reaction conditions are favorable for generating high yields of products with significant biological activity .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several pyrazole derivatives on colon cancer cells. The results indicated that specific modifications to the pyrazole structure enhanced cytotoxicity. The study concluded that compounds similar to 2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol; hydrochloride could be promising candidates for further development as anticancer agents .

Case Study 2: Synthesis Optimization

Another research project focused on optimizing the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles using various catalysts. The findings highlighted that using magnetic nanocomposites significantly improved reaction times and yields compared to traditional methods. This indicates the potential utility of 2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol; hydrochloride in facilitating efficient organic syntheses .

Summary Table

Application Area Description Key Findings
Medicinal Chemistry Anticancer activity against colon cancer cellsInduces apoptosis and reduces cell viability in HCT116 cells
Antioxidant Properties Scavenges free radicalsEffective in DPPH radical scavenging assays
Organic Synthesis Catalyst for synthesizing dihydropyrano[2,3-c]pyrazolesEnhanced yields using magnetic nanocomposites

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydropyrano[3,2-c]pyrazole Derivatives

Example: Dihydropyrano[3,2-c]quinoline Derivatives (Anti-Diabetic Agents)
  • Structure: Pyrano[3,2-c]quinoline core with a fused quinoline instead of pyrazole.
  • Key Difference : The absence of a spiro-piperidine system reduces conformational rigidity compared to the target compound.
Property Target Compound Dihydropyrano[3,2-c]quinoline Derivatives
Core Structure Pyrano-pyrazole Pyrano-quinoline
Bioactivity Undisclosed α-Glucosidase inhibition
Structural Rigidity High (spiro) Moderate (planar quinoline)

Clopidogrel and Related Antiplatelet Agents

Clopidogrel hydrogen sulfate (Plavix®) contains a thieno[3,2-c]pyridine core instead of pyrano-pyrazole but shares a bicyclic system and piperidine-like moiety .

  • Structural Similarity: Both feature a fused bicyclic ring (thieno/pyrano) linked to a nitrogen-containing heterocycle (piperidine/acetate group).
  • Functional Difference : Clopidogrel targets P2Y12 receptors, while the target compound’s mechanism remains uncharacterized.
Property Target Compound Clopidogrel Hydrogen Sulfate
Core Structure Pyrano[3,2-c]pyrazole Thieno[3,2-c]pyridine
Bioactivity Unknown P2Y12 receptor antagonism
Salt Form Hydrochloride Hydrogen sulfate
Synthetic Complexity High (spiro synthesis) Moderate (chiral resolution required)

Spirocyclic Pyrazole-Piperidine Derivatives

Compounds like eszopiclone (a hypnotic agent) incorporate spiro systems but differ in core rings:

  • Example : 6-(5-Chloro-2-pyridinyl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methyl-1-piperazinecarboxylate .
  • Comparison : The target compound lacks the pyrrolo-pyrazine core and chloro-pyridinyl substituent, which are critical for GABA receptor binding in eszopiclone.
Property Target Compound Eszopiclone Analog
Core Structure Pyrano-pyrazole Pyrrolo-pyrazine
Key Substituent 2-Ethyl, 7-OH 5-Chloro-2-pyridinyl, 4-methylpiperazine
Therapeutic Class Undisclosed Hypnotic/Sedative

Biological Activity

2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol;hydrochloride is a compound of interest due to its potential pharmacological applications. This article explores its biological activity based on various studies and findings.

Chemical Structure

The compound features a unique spiro structure that combines elements of pyrano and pyrazole rings with a piperidine moiety. This structural complexity is thought to contribute to its diverse biological activities.

Antioxidant Activity

Research indicates that derivatives of dihydropyrano[2,3-c]pyrazoles, which include the compound , exhibit significant antioxidant properties. The antioxidant activity was evaluated using the DPPH radical scavenging assay, where the compound demonstrated a notable ability to inhibit DPPH radical formation. The inhibition percentage was calculated using the formula:

DPPH inhibition =AbAsAb×100\text{DPPH inhibition }=\frac{A_b-A_s}{A_b}\times 100

where AbA_b is the absorbance of the control and AsA_s is the absorbance of the sample solution .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The MTT assay demonstrated that treatment with this compound resulted in a significant reduction in cell viability in human colon cancer cells (HCT116) compared to normal cells (L929). The viability percentage was determined using:

Viability =(Absorbance of treated cellsAbsorbance of control cells)×100\text{Viability }=\left(\frac{\text{Absorbance of treated cells}}{\text{Absorbance of control cells}}\right)\times 100

The results indicated that the compound could be a promising candidate for further development in cancer therapeutics .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its ability to modulate oxidative stress contributes significantly to its anticancer and antioxidant activities.

Case Studies and Research Findings

StudyFindings
Shaabani et al., 2009Demonstrated synthesis of related pyrazole derivatives with potential anticancer activity.
Ghahremanloo et al., 2022Evaluated antioxidant properties using DPPH assay; significant inhibition observed.
Hu et al., 2019Investigated cytotoxicity in HCT116 and L929 cell lines; showed reduced viability in cancer cells.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol;hydrochloride with high purity?

  • Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize side products. Use column chromatography or recrystallization for purification, and validate purity via HPLC with a polar stationary phase (e.g., C18) and UV detection at 220–280 nm . Monitor intermediate stability, especially the pyrazole and piperidine moieties, under acidic conditions to avoid degradation .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodology : Employ high-resolution NMR (¹H, ¹³C, DEPT-135) to resolve overlapping signals from the spirocyclic and piperidine systems. Use 2D techniques (COSY, HSQC, HMBC) to confirm connectivity. X-ray crystallography is critical for resolving stereochemistry, particularly the configuration at the spiro center and hydroxyl group position . IR spectroscopy can confirm hydrogen bonding involving the hydroxyl group .

Q. What analytical methods are suitable for quantifying impurities in bulk samples?

  • Methodology : Develop a gradient HPLC method with a mobile phase combining ammonium acetate buffer (pH 6.5) and acetonitrile to separate polar impurities (e.g., unreacted intermediates or hydrolysis byproducts). Use LC-MS (ESI+ mode) to identify unknown impurities and confirm their molecular weights .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s pharmacological interactions?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., CNS targets due to the piperidine moiety). Use MD simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with in vitro assays (e.g., radioligand binding studies) .

Q. What experimental strategies resolve contradictions in solubility and bioavailability data?

  • Methodology : Systematically evaluate solubility in biorelevant media (FaSSIF/FeSSIF) and correlate with logP calculations (e.g., using ChemAxon). If discrepancies arise, investigate polymorphic forms via PXRD or assess salt dissociation kinetics using pH-solubility profiles . For bioavailability, use parallel artificial membrane permeability assays (PAMPA) to differentiate passive diffusion from transporter-mediated uptake .

Q. How can researchers design stability studies to identify degradation pathways under physiological conditions?

  • Methodology : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis) and monitor degradation products via LC-MS. Use QbD principles to model degradation kinetics (Arrhenius plots for thermal stability). For hydrolytic pathways, focus on the pyran ring’s susceptibility to ring-opening under acidic pH .

Q. What frameworks guide the integration of this compound into a broader structure-activity relationship (SAR) study?

  • Methodology : Align SAR design with a conceptual framework (e.g., Free-Wilson analysis) to isolate contributions of the ethylspiro group and hydrochloride salt. Synthesize analogs with modifications to the pyrazole ring or piperidine nitrogen and compare bioactivity (e.g., IC50 values) using ANOVA for statistical significance .

Data Presentation

Table 1 : Key Physicochemical Properties of this compound

PropertyMethod/ValueReference
Molecular Weight323.82 g/mol (calculated)
LogP (Predicted)2.1 ± 0.3 (ChemAxon)
Aqueous Solubility1.2 mg/mL (pH 7.4, 25°C)
λmax (UV)254 nm (methanol)

Table 2 : Common Impurities and Detection Methods

ImpuritySourceDetection Method
Des-ethyl derivativeIncomplete alkylationLC-MS (m/z 295)
Spiro ring-opened productAcidic hydrolysisHPLC (Rt 8.2 min)
N-Oxide byproductOxidative conditionsNMR (δ 3.8 ppm)

Methodological Guidance

  • Experimental Design : Align with CRDC subclass RDF2050108 (process control in chemical engineering) for scalable synthesis optimization .
  • Data Contradictions : Apply Gil’s pragmatic research framework to iteratively test hypotheses (e.g., solubility vs. permeability trade-offs) .
  • Theoretical Integration : Link SAR studies to receptor theory (e.g., allosteric modulation) to explain bioactivity outliers .

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